3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] is a chemical compound known for its unique structure and properties It consists of two oxazolidine rings connected by an ethane-1,2-diyl bridge, with each oxazolidine ring substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] typically involves the reaction of ethane-1,2-diamine with isopropyl oxazolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are used to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and distillation, are employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted oxazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxazolidinone derivatives
Reduction: Amine derivatives
Substitution: Substituted oxazolidine derivatives
Scientific Research Applications
3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes and proteins, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine)
- 1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis-
- Diethylene glycol bis(3-aminopropyl) ether
Uniqueness
3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] is unique due to its specific structural features, such as the presence of two oxazolidine rings and the ethane-1,2-diyl bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further distinguishes it from similar compounds.
Properties
CAS No. |
114288-54-9 |
---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
2-propan-2-yl-3-[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazolidine |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)13-15(7-9-17-13)5-6-16-8-10-18-14(16)12(3)4/h11-14H,5-10H2,1-4H3 |
InChI Key |
FPBONEQJSPYCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCO1)CCN2CCOC2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.